Luminescence Lifetime and Oxygen Sensing Sensitivity: [Ru(dpp)3]Cl2 vs. [Ru(bpy)3]Cl2 and [Ru(phen)3]Cl2
The luminescence lifetime (τ) of [Ru(dpp)3]2+ is significantly longer than that of the unsubstituted analogs [Ru(bpy)3]2+ and [Ru(phen)3]2+. A longer lifetime directly enhances sensitivity in time-resolved luminescence measurements and dynamic quenching-based oxygen sensors, as it allows for more efficient collisional quenching by O2 [1].
| Evidence Dimension | Luminescence Lifetime (τ) in solution |
|---|---|
| Target Compound Data | 5.34 μs (in methanol) |
| Comparator Or Baseline | [Ru(bpy)3]2+: 0.60 μs; [Ru(phen)3]2+: 0.92 μs |
| Quantified Difference | 8.9x longer than [Ru(bpy)3]2+; 5.8x longer than [Ru(phen)3]2+ |
| Conditions | Room temperature, methanol solvent |
Why This Matters
A longer luminescence lifetime enables more sensitive time-resolved oxygen detection and reduces background autofluorescence, a key criterion for selecting a luminescent probe for biosensing and imaging.
- [1] Mills, A., & Lepre, A. (1997). Controlling the response characteristics of luminescent porphyrin plastic film sensors for oxygen. Platinum Metals Review, 41(3), 115-127 (Table I). View Source
